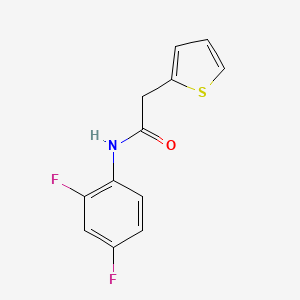

N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide

Description

N-(2,4-Difluorophenyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenylamine group linked to a thiophen-2-ylacetamide backbone. The fluorine atoms on the phenyl ring enhance metabolic stability and bioavailability, while the thiophene moiety contributes to electronic diversity, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NOS/c13-8-3-4-11(10(14)6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMCLDWAENYKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329888 | |

| Record name | N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349432-67-3 | |

| Record name | N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Starting Materials: 2,4-difluoroaniline and thiophene-2-carboxylic acid.

Amide Bond Formation: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2,4-difluoroaniline to form the desired acetamide linkage.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced under appropriate conditions, potentially affecting the acetamide linkage or the aromatic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly the difluorophenyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Halogenation reagents (e.g., bromine) or nucleophiles (e.g., amines) can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the acetamide or aromatic rings.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide has potential applications as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Here are some key areas of research:

- Anticancer Activity : Compounds with similar structures have shown promise as inhibitors of enzymes involved in cancer progression. For instance, triazole derivatives are known for their anticancer properties due to their ability to disrupt cancer cell proliferation.

- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities, similar to other thiophene derivatives that have been studied extensively for their biological efficacy.

Materials Science

The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties. Its application in organic electronics and photonic devices is an area of ongoing research.

Biological Studies

This compound can serve as a probe in biological studies to investigate specific pathways or as a ligand in biochemical assays. Its ability to engage in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) enhances its utility in these applications.

Case Studies and Research Findings

- Anticancer Efficacy :

| Compound | Cancer Type | Effect |

|---|---|---|

| N-(5-{2-[5-Amino-[1,3,4]thiadiazol-2-yl]-ethylsulfanyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Multiple cancers | Decreased viability |

| 4-Chloroanthra[2,1-c][1,2,5]thiadiazole | Leukemia | Decreased viability |

- Antimicrobial Activity :

- Research on thiophene derivatives indicates that compounds with similar frameworks exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This positions this compound as a potential candidate for antibiotic development.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl and thiophene moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural Features of Comparable Acetamides

Key Observations :

- Aryl Group Variations : Replacement of fluorine with bromine (as in ) or chlorine (as in WH7) alters lipophilicity and steric bulk, impacting target binding .

- Heterocyclic Modifications : Substitution of thiophene with triazole (e.g., WH7) introduces hydrogen-bonding capabilities, which may enhance receptor affinity .

Pharmacological Activity Comparison

The biological activities of this compound and its analogs are influenced by their structural features:

Table 2: Pharmacological Profiles

Key Findings :

- Antimicrobial Activity : Fluorine and bromine substituents enhance penetration through bacterial membranes, as seen in and .

- Auxin-Like Activity : WH7’s triazole ring mimics natural auxins, enabling interaction with plant hormone receptors .

- Antitumor Potential: Thiophene-containing analogs (e.g., ) disrupt cancer cell proliferation via kinase inhibition or DNA intercalation .

Structure-Activity Relationship (SAR) Trends

- Fluorine Substitution: 2,4-Difluorophenyl enhances metabolic stability compared to non-fluorinated analogs .

- Thiophene vs. Triazole : Thiophene improves π-π stacking with hydrophobic enzyme pockets, while triazole enhances solubility and hydrogen bonding .

Biological Activity

N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas.

Chemical Structure and Synthesis

This compound is characterized by its unique structural components, including a difluorophenyl moiety and a thiophene ring. The molecular formula is with a molecular weight of 400.5 g/mol. The synthesis typically involves multi-step reactions starting from commercially available precursors, including the formation of a piperidine intermediate and the introduction of the thiophene group through sulfonylation reactions .

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, thiadiazole derivatives have demonstrated efficacy against various cancer cell lines, including human breast (T47D), colon (HT-29), and lung (A549) cancers. The mechanism often involves the induction of apoptosis through caspase pathways, leading to decreased cell viability in treated cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiadiazole A | T47D, HT-29, A549 | 5.0 | Apoptosis induction via caspases |

| Thiadiazole B | Jurkat, TE671 | 3.5 | Cell cycle arrest |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that similar thiazole derivatives possess activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs). This suggests a potential role in developing new treatments for tuberculosis .

Table 2: Antibacterial Activity Against Mycobacterium tuberculosis

| Compound Name | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Thiazole Derivative 1 | 0.5 | >10 |

| Thiazole Derivative 2 | 0.8 | >8 |

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. For example, it may modulate sigma receptors, which play a critical role in pain perception and neuroprotection. This modulation can lead to significant antinociceptive effects in models of inflammatory pain .

Case Studies

Case Study 1: In Vivo Efficacy Against Cancer

In a recent study, this compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results showed a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of the compound in a formalin-induced pain model. Results indicated that the compound significantly reduced nociceptive responses at various doses, suggesting its potential as an analgesic agent .

Q & A

Q. What are the established synthetic routes for N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the 2,4-difluorophenylamine intermediate via nucleophilic substitution or reductive amination.

- Step 2 : Introduction of the thiophene moiety through coupling reactions (e.g., Suzuki or Ullmann coupling) or direct alkylation.

- Step 3 : Acylation using chloroacetyl chloride or activated esters to form the acetamide bond. Refluxing in polar aprotic solvents (e.g., ethanol, acetone) with bases like KOH improves yield .

- Purification : Column chromatography or recrystallization is recommended for isolating high-purity product .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the thiophene proton signals appear at δ 6.8–7.4 ppm, while fluorophenyl protons resonate at δ 7.0–7.6 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~293.3 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolves spatial arrangement of the difluorophenyl and thiophene groups, critical for structure-activity relationship (SAR) studies .

Q. What biological activities are reported for structurally analogous compounds?

Methodological Answer:

- Anticancer Activity : Thiophene-acetamide derivatives inhibit kinases (e.g., EGFR) via competitive binding to ATP pockets, validated through in vitro kinase assays .

- Antimicrobial Effects : Fluorophenyl groups enhance membrane permeability, tested via MIC assays against Gram-positive bacteria .

- Neuroprotective Potential : Analogous compounds modulate GABA receptors, assessed via electrophysiological recordings in neuronal cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent Selection : Refluxing in DMF increases acylation efficiency compared to ethanol, but may require post-reaction dialysis to remove residual solvent .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling reaction yields by 15–20% under inert atmospheres .

- pH Control : Maintaining pH 8–9 during acylation minimizes side reactions (e.g., hydrolysis), monitored via inline FTIR .

Q. How do structural modifications influence bioactivity?

Methodological Answer:

- SAR Strategy :

Replace the thiophene with furan or pyridine to assess heterocycle-dependent activity .

Introduce electron-withdrawing groups (e.g., nitro) to the difluorophenyl ring to enhance kinase inhibition .

Modify the acetamide linker to a sulfonamide for improved metabolic stability .

- Validation : Test analogs in dose-response assays (e.g., IC determination) and compare pharmacokinetic profiles using HPLC-MS .

Q. What computational methods are suitable for predicting mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HDAC8). The thiophene moiety often occupies hydrophobic pockets, while fluorophenyl groups form halogen bonds .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to prioritize targets .

- QSAR Modeling : Train models with Dragon descriptors to predict bioactivity trends across derivatives .

Q. How can contradictory bioactivity data be resolved?

Methodological Answer:

- Assay Replication : Repeat experiments under standardized conditions (e.g., fixed cell passage number, serum-free media) to minimize variability .

- Orthogonal Assays : Confirm anticancer activity via both MTT and clonogenic assays. Discrepancies may arise from off-target effects in specific cell lines .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify consensus targets .

Q. What strategies mitigate impurities during scale-up synthesis?

Methodological Answer:

- In-line Monitoring : Use PAT tools (e.g., ReactIR) to detect intermediates like unreacted thiophene-2-acetic acid .

- Crystallization Engineering : Optimize cooling rates and antisolvent addition to exclude by-products (e.g., dimerized acetamide) .

- HPLC Purification : Employ reverse-phase C18 columns with gradient elution (water:acetonitrile) for >99% purity .

Q. How does the compound’s stability vary under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS; fluorophenyl groups enhance resistance to esterase-mediated hydrolysis .

- Photostability : Expose to UV light (254 nm) and track thiocarbonyl oxidation using TLC. Thiophene rings are prone to photo-degradation, requiring light-protected storage .

Q. Which in vivo models are appropriate for preclinical testing?

Methodological Answer:

- Xenograft Models : Use immunodeficient mice implanted with MDA-MB-231 cells for anticancer efficacy. Dose at 10–50 mg/kg, IV or oral .

- PK/PD Studies : Collect plasma samples at 0, 1, 4, 8, 24h post-administration. Calculate AUC and using non-compartmental analysis in Phoenix WinNonlin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.